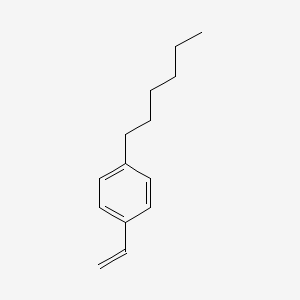
1-Ethenyl-4-hexylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group (vinyl group) and a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-hexylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 4-hexylbenzene. This intermediate can then undergo a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation and Heck reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-4-hexylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2) with appropriate catalysts.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Ethenyl-4-hexylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-ethenyl-4-hexylbenzene involves its interaction with various molecular targets and pathways The ethenyl group can participate in polymerization reactions, forming long-chain polymers
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-hexylbenzene can be compared with other similar compounds such as:
1-Ethynyl-4-hexylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Hexylbenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.
1-Ethenyl-4-methylbenzene: Contains a methyl group instead of a hexyl group, affecting its physical and chemical properties.
Propriétés
Formule moléculaire |
C14H20 |
|---|---|
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
1-ethenyl-4-hexylbenzene |
InChI |
InChI=1S/C14H20/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3 |
Clé InChI |
LCNAQVGAHQVWIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


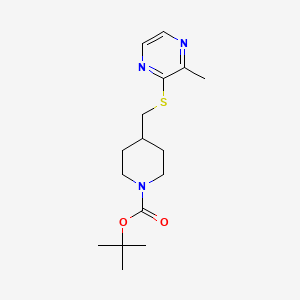
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
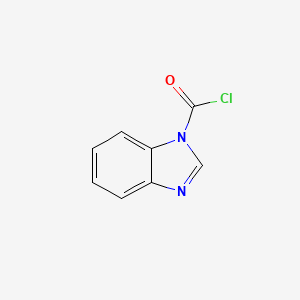
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
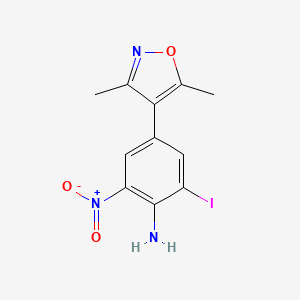


![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
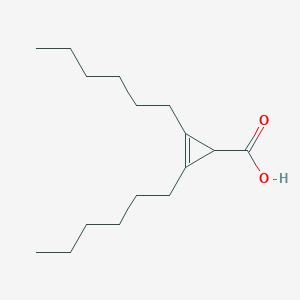
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
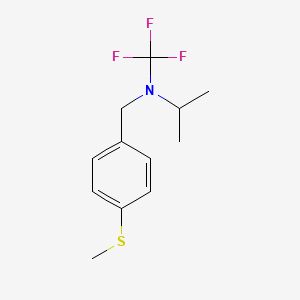
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
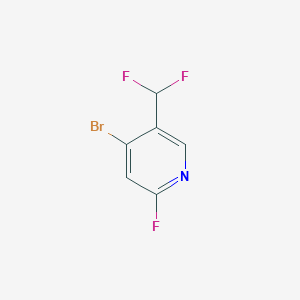
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
